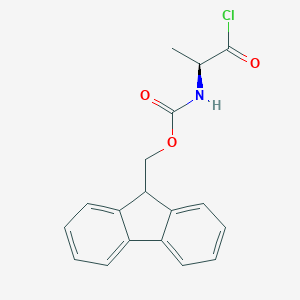

Fmoc-Ala-Cl

Übersicht

Beschreibung

Fmoc-Ala-Cl: 9-fluorenylmethyloxycarbonyl-L-alanine chloride , is a derivative of the fluorenylmethyloxycarbonyl (Fmoc) protecting group. This compound is widely used in organic synthesis, particularly in the protection of amino groups during peptide synthesis. The Fmoc group is base-labile, meaning it can be removed under basic conditions, making it a valuable tool in solid-phase peptide synthesis (SPPS) .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions:

- Another method involves the reaction of Fmoc-Cl with the dicyclohexylammonium salt of N-hydroxysuccinimide to produce 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) , which can then be reacted with L-alanine .

Fmoc-Ala-Cl: can be synthesized by reacting with to produce .

Industrial Production Methods: Industrial production of This compound typically follows the same synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of automated peptide synthesizers in industrial settings allows for efficient and scalable production of Fmoc-protected amino acids .

Analyse Chemischer Reaktionen

Types of Reactions:

Substitution Reactions: Fmoc-Ala-Cl undergoes nucleophilic substitution reactions where the chloride group is replaced by nucleophiles such as amines, leading to the formation of Fmoc-protected amino acids .

Deprotection Reactions: The Fmoc group can be removed under basic conditions using reagents like piperidine or piperazine in N,N-dimethylformamide (DMF) , resulting in the release of the free amino acid and dibenzofulvene as a byproduct .

Common Reagents and Conditions:

Piperidine: in is commonly used for deprotection of the Fmoc group.

Sodium bicarbonate: in aqueous dioxane is used for the initial protection reaction .

Major Products:

- The major product of the deprotection reaction is the free amino acid.

Dibenzofulvene: is a byproduct of the deprotection reaction .

Wissenschaftliche Forschungsanwendungen

Peptide Synthesis

Fmoc-Ala-Cl is primarily employed in the synthesis of peptides through SPPS. The Fmoc group protects the amino group, allowing for sequential addition of amino acids without unwanted side reactions.

Key Features:

- Protection Strategy: The Fmoc group can be removed under mild basic conditions, enabling the coupling of subsequent amino acids.

- Coupling Efficiency: Studies have shown that using this compound enhances the efficiency of peptide bond formation, reducing racemization risks compared to other coupling agents .

Derivatization Agent

This compound serves as a derivatizing agent for amino acids and other compounds. Its application in HPLC (High-Performance Liquid Chromatography) allows for improved detection and quantification of various analytes.

Case Study: Gabapentin Derivatization

- A study demonstrated that Fmoc-Cl could effectively derivatize gabapentin, enhancing its detection via HPLC-PDA (Photodiode Array Detection). The optimal reaction conditions included a 2:1 ratio of FMOC-Cl to gabapentin at 25 °C for 15 minutes .

- This method showed significant advantages in terms of cleaner and more efficient derivatization compared to traditional methods.

Oligonucleotide Therapeutics

Recent advancements have highlighted the use of this compound in synthesizing phosphoramidites for oligonucleotide therapeutics. This application leverages the reversible attachment capabilities of small molecules to oligonucleotides, expanding the toolkit for drug development .

Research Insights:

- The incorporation of this compound in oligonucleotide synthesis allows for enhanced stability and functionality, crucial for therapeutic applications targeting genetic diseases.

Comparative Analysis Table

| Application Area | Description | Key Benefits |

|---|---|---|

| Peptide Synthesis | Used as a coupling agent in SPPS | High efficiency, reduced racemization |

| Derivatization | Enhances detection and quantification in HPLC | Improved sensitivity and specificity |

| Oligonucleotide Therapeutics | Utilized in synthesizing phosphoramidites | Increased stability and therapeutic efficacy |

Wirkmechanismus

Mechanism:

- The Fmoc group protects the amino group of alanine by forming a stable carbamate linkage. This protection prevents unwanted side reactions during peptide synthesis.

- The Fmoc group is removed under basic conditions, typically using piperidine, which cleaves the carbamate linkage and releases the free amino group .

Molecular Targets and Pathways:

- The primary target of Fmoc-Ala-Cl is the amino group of alanine. The protection and deprotection processes are crucial for the successful synthesis of peptides and proteins .

Vergleich Mit ähnlichen Verbindungen

Boc-Ala-Cl (tert-Butyloxycarbonyl-L-alanine chloride): Another protecting group used in peptide synthesis, but it is acid-labile instead of base-labile .

Cbz-Ala-Cl (Benzyloxycarbonyl-L-alanine chloride): Similar to Fmoc-Ala-Cl but is removed under hydrogenation conditions .

Uniqueness:

Biologische Aktivität

Fmoc-Ala-Cl , or Fmoc-protected alanine chloride, is a compound widely utilized in peptide synthesis and has garnered attention for its potential biological activities. This article explores its synthesis, biological activity, and implications in various research contexts, supported by data tables and case studies.

Synthesis of this compound

This compound is synthesized through the chlorination of Fmoc-alanine, which involves the reaction of Fmoc-alanine with thionyl chloride or similar chlorinating agents. The process typically includes:

- Protection of the amino group : The amino group of alanine is protected using the Fmoc group.

- Chlorination : The protected amino acid is then treated with a chlorinating agent to form this compound.

The overall yield and purity of the product are critical for ensuring its effectiveness in subsequent biological assays.

1. Cytotoxicity Studies

Research has demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines. A comparative study on the cytotoxicity of different Fmoc-amino acids, including Fmoc-Ala, revealed that:

- IC50 Values : The IC50 value for Fmoc-Ala was determined to be approximately 52 μM when tested against HeLa cells, indicating significant cytotoxicity compared to controls .

- Cytocompatibility : In MTT assays, Fmoc-Ala showed variable cytocompatibility depending on concentration. At concentrations above 0.1 wt%, cytotoxic effects were noted, while lower concentrations maintained cell viability .

| Compound | Cell Line | IC50 (μM) | Cytocompatibility |

|---|---|---|---|

| Fmoc-Ala | HeLa | 52 | Reduced at >0.1 wt% |

| Fmoc-Arg | L929 | Not specified | Compatible <0.025 wt% |

| Fmoc-Phe | L929 | Not specified | Onset at ~0.0125 wt% |

The mechanism through which this compound exerts its cytotoxic effects may involve:

- Disruption of cellular membranes : Studies indicate that peptides containing Fmoc-Ala can disrupt the integrity of cell monolayers, leading to increased permeability and cell death .

- Induction of apoptosis : Preliminary findings suggest that the compound may trigger apoptotic pathways in cancer cells, although further research is needed to elucidate the specific mechanisms involved.

Case Study 1: Anticancer Peptides

A study investigated the incorporation of D-amino acids into nocardiotide A derivatives to enhance anticancer activity. The findings indicated that substituting L-alanine with D-alanine (Fmoc-D-Ala) improved both synthetic yield and biological activity against HeLa cells, showcasing the potential of modified alanine derivatives in cancer therapy .

Case Study 2: Self-Assembly Properties

Research on self-assembling properties of Fmoc-conjugates demonstrated that Fmoc-Ala forms fibrillar structures that could be beneficial for drug delivery systems. These structures exhibited low cytotoxicity at specific concentrations, making them suitable candidates for biomedical applications .

Eigenschaften

IUPAC Name |

9H-fluoren-9-ylmethyl N-[(2S)-1-chloro-1-oxopropan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16ClNO3/c1-11(17(19)21)20-18(22)23-10-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,11,16H,10H2,1H3,(H,20,22)/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFMYCMGTXVCJCH-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)Cl)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)Cl)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20456762 | |

| Record name | Fmoc-Ala-Cl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20456762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

329.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103321-50-2 | |

| Record name | Fmoc-Ala-Cl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20456762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.